2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide
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Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is a heterocyclic compound that contains both thiazole and dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide typically involves the reaction of thiazole derivatives with dioxolane compounds under specific conditions. One common method includes the use of sulfonation reactions where thiazole derivatives are treated with sulfonating agents in the presence of catalysts to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-carboxylic acid
- 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-4-carboxylic acid
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfonamide functionality is crucial, such as in the development of certain pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C7H10N2O4S2 |
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Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-7(12-2-3-13-7)6-9-4-5(14-6)15(8,10)11/h4H,2-3H2,1H3,(H2,8,10,11) |
InChI Key |
ATRBHAIYGRHRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=NC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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